Patent-Disclosed TRPV1 Modulator Chemotype: Contextual Class Placement Without Direct Comparator Data
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide is explicitly claimed within a patent family describing vanilloid receptor (TRPV1) modulators [1]. The patent discloses a broad genus of tetrahydroquinoline-biphenylcarboxamide compounds. While the patent establishes the chemotype's relevance to TRPV1 modulation, no compound-specific IC50, binding affinity, or functional activity data are publicly reported for this exact analog. Closely related compounds such as N-(1-acetyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-4-phenyl-6-quinolinyl)-[1,1'-biphenyl]-4-carboxamide (CAS 487064-35-7) have been profiled as FSH receptor antagonists with an IC50 of 28 nM , but that compound carries substantial additional substitution (trimethyl, phenyl at the 4-position) and the 6-yl regioisomeric attachment, rendering direct extrapolation invalid. The absence of public head-to-head data precludes quantitative differentiation claims at this time.
| Evidence Dimension | Target class assignment (TRPV1 modulation) |
|---|---|
| Target Compound Data | Disclosed in patent US20060142333A1 as vanilloid receptor modulator; no quantitative activity data publicly available |
| Comparator Or Baseline | Closest structurally characterized analog: CAS 487064-35-7 (FSH receptor antagonist IC50 28 nM), but scaffold differs substantially (6-yl regioisomer, 2,2,4-trimethyl-4-phenyl substitution) |
| Quantified Difference | Not calculable due to absence of quantitative data for target compound |
| Conditions | Patent disclosure (composition of matter) vs. published pharmacological profiling (comparator) |
Why This Matters
For procurement, the exact CAS number must be specified because structural analogs within the same patent genus may possess entirely different primary pharmacology; the target compound's TRPV1 activity cannot be assumed from data on more heavily substituted congeners.
- [1] US Patent Application US20060142333A1. Vanilloid receptor modulators. Filed February 3, 2006. View Source
